4-Nitrobenzyl 2-(tert-butoxycarbonylamino)acrylate
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Overview
Description
4-Nitrobenzyl 2-(tert-butoxycarbonylamino)acrylate is a chemical compound with the molecular formula C15H18N2O6 and a molecular weight of 322.31 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 2-(tert-butoxycarbonylamino)acrylate typically involves the esterification of 2-(tert-butoxycarbonylamino)acrylic acid with 4-nitrobenzyl alcohol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl 2-(tert-butoxycarbonylamino)acrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Aminobenzyl 2-(tert-butoxycarbonylamino)acrylate.
Reduction: 2-(tert-Butoxycarbonylamino)acrylic acid.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrobenzyl 2-(tert-butoxycarbonylamino)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitrobenzyl 2-(tert-butoxycarbonylamino)acrylate involves its reactivity towards various chemical reagents. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzyl acrylate: Lacks the tert-butoxycarbonylamino group, making it less versatile in certain synthetic applications.
2-(tert-Butoxycarbonylamino)acrylic acid: Lacks the 4-nitrobenzyl ester group, limiting its use in esterification reactions.
4-Nitrobenzyl alcohol: Lacks the acrylate and tert-butoxycarbonylamino groups, reducing its applicability in complex organic synthesis.
Uniqueness
4-Nitrobenzyl 2-(tert-butoxycarbonylamino)acrylate is unique due to the presence of both the nitrobenzyl and tert-butoxycarbonylamino groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of chemical and pharmaceutical compounds .
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-10(16-14(19)23-15(2,3)4)13(18)22-9-11-5-7-12(8-6-11)17(20)21/h5-8H,1,9H2,2-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXZKFKUZCKSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=C)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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